

# **Chemical structure and properties of AF267B**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ngx-267 |           |
| Cat. No.:            | B022173 | Get Quote |

#### **AF267B: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of AF267B.

## **Chemical Structure and Physicochemical Properties**

AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.



| Property          | Value                                                               | Source                                   |
|-------------------|---------------------------------------------------------------------|------------------------------------------|
| IUPAC Name        | (2S)-2-ethyl-8-methyl-1-thia-<br>4,8-diazaspiro[4.5]decan-3-<br>one | PubChem                                  |
| Synonyms          | NGX267, NI004                                                       | Alzheimer's Drug Discovery Foundation[1] |
| Molecular Formula | C10H18N2OS                                                          | PubChem                                  |
| Molecular Weight  | 214.33 g/mol                                                        | PubChem                                  |
| Canonical SMILES  | CCC1C(=O)NC2(CCN(C)CC2)<br>S1                                       | PubChem                                  |

Note: Specific quantitative data for properties such as pKa and aqueous solubility are not readily available in publicly accessible literature.

## **Pharmacological Properties**

AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

| Parameter                  | Value                                             | Species/System               |
|----------------------------|---------------------------------------------------|------------------------------|
| Receptor Target            | M1 Muscarinic Acetylcholine<br>Receptor (Primary) | In vitro and in vivo studies |
| Binding Affinity (Ki)      | Data not publicly available                       | -                            |
| Functional Activity (EC50) | Data not publicly available                       | -                            |

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki) or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.

#### **Pharmacokinetics**



Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the blood-brain barrier.[3][4]

| Parameter             | Value                                                    | Species            |
|-----------------------|----------------------------------------------------------|--------------------|
| Oral Bioavailability  | Described as "high"                                      | Preclinical models |
| Brain Penetration     | Shows a "remarkable preference for the brain vs. plasma" | Preclinical models |
| Cmax, Tmax, Half-life | Data not publicly available                              | -                  |

Note: While qualitatively described as having high bioavailability and brain penetration, specific quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

### **Mechanism of Action and Signaling Pathways**

AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that has been shown to be beneficial in the context of Alzheimer's disease pathology.

### **Amyloid-β Pathology Modulation**

Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of amyloid precursor protein (APP). This is achieved through the activation of  $\alpha$ -secretase (ADAM17/TACE), which cleaves APP within the amyloid- $\beta$  (A $\beta$ ) sequence, thus precluding the formation of A $\beta$  peptides.[3] Concurrently, AF267B has been shown to decrease the levels of  $\beta$ -secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.

## **Tau Pathology Modulation**

The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein kinase C (PKC) and subsequent inhibition of glycogen synthase kinase  $3\beta$  (GSK- $3\beta$ ) leads to a reduction in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of AF267B]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b022173#chemical-structure-and-properties-of-af267b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com